molecular formula C23H30N2O3 B5637021 8-[3-(2-furyl)benzyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

8-[3-(2-furyl)benzyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5637021
M. Wt: 382.5 g/mol
InChI Key: HGNXJQJJSZDCJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspirodecanone derivatives involves various chemical strategies to incorporate the spiro framework and functionalize the molecule with specific substituents. For instance, Caroon et al. (1981) described the preparation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with different substituents for antihypertensive activity screening (Caroon et al., 1981). This method involves Michael addition reactions, cyclization steps, and functional group transformations to achieve the desired structural complexity.

Molecular Structure Analysis

The molecular structure of 8-[3-(2-furyl)benzyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one and related compounds has been elucidated using various spectroscopic and crystallographic techniques. Quadrelli et al. (2011) determined the crystal structures of related diazaspirodecanone derivatives, providing insight into their conformation, stereochemistry, and molecular interactions (Quadrelli et al., 2011).

Mechanism of Action

Without specific information on what this compound is used for, it’s difficult to comment on its mechanism of action. If it’s a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, for example, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

8-[[3-(furan-2-yl)phenyl]methyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-27-13-4-10-25-18-23(16-22(25)26)8-11-24(12-9-23)17-19-5-2-6-20(15-19)21-7-3-14-28-21/h2-3,5-7,14-15H,4,8-13,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNXJQJJSZDCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCN(CC2)CC3=CC(=CC=C3)C4=CC=CO4)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(2-Furyl)benzyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one

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